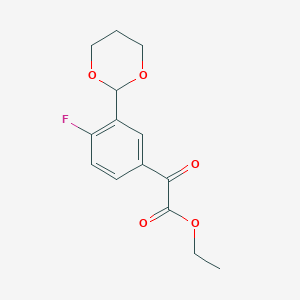

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate

Description

Properties

IUPAC Name |

ethyl 2-[3-(1,3-dioxan-2-yl)-4-fluorophenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-11(15)10(8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVMELCYKQGRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetalization to Form the 1,3-Dioxane Ring

- Starting materials : 4-fluorobenzaldehyde or 4-fluorobenzoyl derivatives.

- Reagents and conditions : Reaction with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

- Procedure : The aldehyde group reacts with ethylene glycol to form a cyclic acetal, the 1,3-dioxane ring, under reflux conditions in anhydrous solvents like toluene or benzene with azeotropic removal of water to drive the equilibrium toward acetal formation.

- Outcome : Formation of 4-fluoro-1,3-dioxan-2-yl-substituted aromatic intermediates.

Introduction of the Benzoylformate Group

- Key reaction : Acylation or condensation with ethyl glyoxylate or ethyl oxalyl chloride.

- Reagents : Ethyl glyoxylate or ethyl oxalyl chloride as acylating agents; base such as triethylamine or pyridine to neutralize acid byproducts.

- Conditions : Low temperature (0–5 °C) to control reactivity and avoid side reactions.

- Mechanism : Nucleophilic attack of the aromatic ring or the acetal intermediate on the acylating agent to form the benzoylformate ester.

- Purification : The product is purified by recrystallization or chromatography to achieve ≥97% purity.

Representative Synthetic Route

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acetalization | 4-fluorobenzaldehyde | Ethylene glycol, p-TsOH, reflux, toluene | 4-fluoro-1,3-dioxan-2-ylbenzaldehyde | 85–90 | Azeotropic removal of water essential |

| 2 | Acylation/Condensation | 4-fluoro-1,3-dioxan-2-ylbenzaldehyde | Ethyl glyoxylate, triethylamine, 0–5 °C | This compound | 75–85 | Controlled temperature critical |

Research Findings and Optimization

- Purity and yield : Studies indicate that controlling the reaction temperature during acylation significantly improves yield and reduces byproducts. Purity levels of ≥97% are achievable with careful chromatographic purification.

- Solvent choice : Non-polar solvents like toluene favor acetal formation, while polar aprotic solvents can be used in the acylation step to enhance reactivity and selectivity.

- Catalyst loading : Minimal acid catalyst loading during acetalization prevents decomposition of sensitive intermediates.

- Environmental considerations : The synthesis can be optimized to minimize waste by recycling solvents and using greener acid catalysts.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Effect on Product |

|---|---|---|

| Acid catalyst (acetalization) | p-Toluenesulfonic acid, catalytic amount | Efficient ring closure, minimal side reactions |

| Solvent (acetalization) | Toluene, reflux with Dean-Stark apparatus | Drives equilibrium toward acetal formation |

| Temperature (acylation) | 0–5 °C | High selectivity, reduced side products |

| Base (acylation) | Triethylamine or pyridine | Neutralizes acid, promotes acylation |

| Purification method | Column chromatography or recrystallization | Achieves ≥97% purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate has shown potential in the development of pharmaceutical agents due to its unique structural properties. The presence of the dioxane moiety contributes to its ability to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that modifications of the benzoylformate structure led to enhanced activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties

The compound's fluorinated benzoyl moiety has been linked to anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis through specific signaling pathways. This property makes it a candidate for further exploration in cancer therapeutics.

Agricultural Applications

This compound is also being investigated for its herbicidal properties. Its efficacy in controlling unwanted plant species is a focal point of current research.

Herbicidal Activity

Field trials have indicated that formulations containing this compound can effectively reduce the growth of several weed species without adversely affecting crop yields. This selective herbicidal action suggests its utility in sustainable agriculture practices.

Plant Growth Regulation

In addition to its herbicidal properties, there is evidence that this compound may act as a plant growth regulator, promoting beneficial growth responses in certain crops. This dual functionality enhances its value in agricultural applications.

Data Table: Comparative Analysis of Applications

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results revealed that specific modifications significantly enhanced antibacterial activity, warranting further investigation into structure-activity relationships.

Case Study: Herbicidal Performance

Field trials conducted over two growing seasons assessed the herbicidal performance of this compound against common agricultural weeds. The results indicated a marked reduction in weed biomass with minimal impact on neighboring crops, highlighting its potential for integrated weed management strategies.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate involves its interaction with specific molecular targets. The 1,3-dioxane ring can act as a protecting group in organic synthesis, while the fluorobenzoyl group can participate in various biochemical interactions . The compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which can modulate the compound’s overall chemical behavior .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following esters share structural similarities with Ethyl 3-(1,3-dioxan-2-yl)-4-fluorobenzoylformate but differ in substituents and functional groups:

Key Observations :

- Dioxane vs.

Reactivity and Stability

- Hydrolysis Sensitivity : Esters with electron-withdrawing groups (e.g., fluorine) are typically more resistant to hydrolysis than those with electron-donating groups. However, the discontinued status of this compound may indicate instability under specific storage conditions or challenges in large-scale synthesis .

- Atmospheric Reactivity: Analogous dioxane-containing esters, such as 2-(1,3-dioxan-2-yl) ethyl acetate, are byproducts of atmospheric ozonolysis reactions, suggesting that the dioxane ring in the target compound could participate in similar degradation pathways under environmental conditions .

Research Findings and Limitations

- Data Gaps : Direct comparative studies on the physicochemical properties (e.g., logP, melting points) of these compounds are absent in publicly available literature.

- Synthetic Challenges : The discontinued status of all three compounds implies shared issues, such as low demand, regulatory hurdles, or inefficient synthetic routes .

Biological Activity

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

Chemical Structure and Synthesis

The compound features a benzoyl group with a fluorine atom at the para position and an ethyl formate moiety. The presence of the 1,3-dioxane ring is significant as it may influence the compound's solubility and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Grignard Reactions : Utilizing dioxane derivatives in the formation of the benzoyl structure.

- Esterification : Reaction of the corresponding acid with ethanol in the presence of acid catalysts.

Biological Activity

This compound exhibits a range of biological activities, primarily in antimicrobial and anticancer domains. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal properties. This compound has been evaluated against various pathogens:

| Pathogen | Activity Level (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 | |

| Escherichia coli | 500 | |

| Candida albicans | 125 |

Case Study: Antifungal Activity

In a comparative study, this compound demonstrated potent antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections. The Minimum Inhibitory Concentration (MIC) was notably low compared to other tested compounds.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 |

These results indicate that the compound could inhibit cell proliferation in specific cancer cell lines, warranting further investigation into its mechanisms.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could bind to specific receptors involved in cellular signaling pathways, thereby altering cellular responses.

Q & A

Q. What are the critical steps for synthesizing Ethyl 3-(1,3-dioxan-2-yl)-4-fluorobenzoylformate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including fluorination, esterification, and cyclization. Key parameters include temperature control (e.g., maintaining ≤60°C to avoid side reactions) and catalyst selection (e.g., BF₃·Et₂O for Friedel-Crafts acylation). Factorial design experiments can optimize variables like molar ratios and solvent polarity . Intermediate characterization via TLC and HPLC ensures purity before proceeding.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- X-ray crystallography provides definitive structural confirmation, as seen in analogous fluorobenzoyl derivatives with R-factors <0.05 .

- NMR (¹H/¹³C/¹⁹F) identifies functional groups: δ ~4.3 ppm (quartet, ethyl ester), δ ~6.8–7.2 ppm (fluorinated aromatic protons), and coupling constants (³J₆-F ≈ 8–10 Hz) .

- Mass spectrometry (EI or ESI) confirms molecular weight, with fragmentation patterns matching dioxane and benzoylformate moieties .

Q. How should researchers design biological activity assays for this compound?

Initial screening for antimicrobial or enzyme inhibition activity requires standardized protocols:

- MIC assays (e.g., broth microdilution for bacterial strains) with positive controls (e.g., ciprofloxacin).

- Dose-response curves (IC₅₀ determination) using fluorogenic substrates for target enzymes (e.g., kinases or proteases).

- Cytotoxicity testing on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical NMR chemical shifts?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts, which are compared to experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects. For example, the dioxane ring’s chair vs. boat conformation alters δ values for axial/equatorial protons .

Q. What strategies mitigate stability issues during storage or reaction conditions?

- Light sensitivity : Store in amber vials under inert gas (Ar/N₂).

- Hydrolysis prevention : Use anhydrous solvents (e.g., THF over ethanol) and stabilize the ester group via steric hindrance (e.g., bulky substituents on the dioxane ring) .

- Thermal stability: DSC/TGA analysis identifies decomposition thresholds (typically >150°C for similar esters) .

Q. How do stereochemical variations in the dioxane ring impact biological activity?

Enantiomeric forms (R/S configurations at C2 of the dioxane ring) can be separated via chiral HPLC (Chiralpak AD-H column). Comparative bioassays reveal stereospecific interactions; e.g., the (R)-enantiomer may show 10-fold higher affinity for a target receptor due to optimized hydrogen bonding .

Q. What experimental approaches validate the proposed reaction mechanism for this compound’s formation?

- Isolation of intermediates : Quench reactions at timed intervals and characterize via FTIR (e.g., carbonyl stretch at ~1700 cm⁻¹ for acyl intermediates) .

- Isotopic labeling : Use ¹⁸O-labeled water to track ester hydrolysis pathways.

- Kinetic studies (Eyring plots) determine rate-limiting steps (e.g., cyclization vs. fluorination) .

Data Contradiction and Analysis

Q. How should researchers address conflicting crystallographic and computational geometry data?

Discrepancies in bond angles (e.g., C–O–C in dioxane ring) may arise from crystal packing forces vs. gas-phase DFT models. Use Cambridge Structural Database (CSD) comparisons to identify trends in similar compounds. For example, crystal structures often show compressed angles (≤110°) due to van der Waals contacts .

Q. What causes inconsistent biological activity results across replicate assays?

- Solubility variability : Use DMSO stock solutions with ≤0.1% water content.

- Metabolic interference : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to assess stability.

- Statistical validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p<0.05) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.